Perindopril Acyl-|A-D-glucuronide
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Overview
Description
Perindopril Acyl-|A-D-glucuronide is a metabolite of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is formed through the glucuronidation of Perindopril, a process that enhances its solubility and facilitates its excretion from the body . Perindopril is widely used in the treatment of hypertension and heart failure due to its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril Acyl-|A-D-glucuronide involves the glucuronidation of Perindopril. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Perindopril . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Perindopril Acyl-|A-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles .
Common Reagents and Conditions
The hydrolysis of this compound typically requires acidic or basic conditions, while transacylation reactions may occur under neutral conditions. Common reagents include water, acids, and bases .
Major Products Formed
The major products formed from the hydrolysis of this compound are Perindopril and glucuronic acid. Transacylation reactions can lead to the formation of various acylated derivatives .
Scientific Research Applications
Perindopril Acyl-|A-D-glucuronide has several scientific research applications:
Mechanism of Action
Perindopril Acyl-|A-D-glucuronide exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include ACE, and the pathways involved are the renin-angiotensin-aldosterone system (RAAS) .
Comparison with Similar Compounds
Similar Compounds
Perindoprilat: The active metabolite of Perindopril, which directly inhibits ACE.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-prodrug ACE inhibitor that also prevents the conversion of angiotensin I to angiotensin II.
Uniqueness
Perindopril Acyl-|A-D-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion. This property distinguishes it from other ACE inhibitors that do not undergo glucuronidation .
Properties
Molecular Formula |
C25H40N2O11 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12?,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1 |
InChI Key |
VEYBPHDESXGJIN-OBFFDTECSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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